molecular formula C11H14Br2O2 B6317952 (3,5-Dibromo-4-butoxyphenyl)methanol CAS No. 1697692-87-7

(3,5-Dibromo-4-butoxyphenyl)methanol

Cat. No.: B6317952
CAS No.: 1697692-87-7
M. Wt: 338.04 g/mol
InChI Key: GXTKXXOZWSVHOP-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-butoxyphenyl)methanol (CAS: 42981-93-1) is a brominated aromatic alcohol with a butoxy substituent. It is characterized by a hydroxymethyl group (-CH2OH) attached to a 3,5-dibromo-4-butoxyphenyl ring. The compound is commercially available at 95.0% purity, as noted in supplier databases .

Properties

IUPAC Name

(3,5-dibromo-4-butoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-6,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTKXXOZWSVHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-butoxyphenyl)methanol typically involves the bromination of 4-butoxyphenol followed by the introduction of a methanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the 3 and 5 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-4-butoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dibromo-4-butoxyphenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-butoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the butoxy group play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with biomolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Substituents Purity Key Features
(3,5-Dibromo-4-butoxyphenyl)methanol 42981-93-1 -Br (×2), -OBut, -CH2OH 95.0% Brominated aromatic alcohol
Methyl 3-methoxy-2-methylbenzoate 637039-01-1 -OCH3, -CH3, ester group 95.0% Methyl ester with methoxy groups
TERT-BUTYL 6-OXA-2,9-DIAZASPIRO[4.5]DECANE-9-CARBOXYLATE 10-F550584 Spirocyclic ether, carbamate N/A Complex heterocyclic structure

Key Observations:

Substituent Effects: The bromine atoms in this compound likely enhance its electrophilic reactivity compared to non-halogenated analogs like Methyl 3-methoxy-2-methylbenzoate. Bromine substituents also increase molecular weight and may influence lipophilicity . The butoxy group (-OBut) could improve solubility in non-polar solvents relative to shorter alkoxy chains (e.g., methoxy).

Functional Group Differences: Unlike Methyl 3-methoxy-2-methylbenzoate, which contains an ester group, this compound’s primary alcohol (-CH2OH) offers distinct reactivity, such as participation in oxidation or nucleophilic substitution reactions.

Biological Activity

(3,5-Dibromo-4-butoxyphenyl)methanol is a synthetic organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This compound is characterized by the presence of bromine substituents and a butoxy group, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the bromination of 4-butoxyphenol followed by the introduction of a methanol group. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The compound's unique structure, particularly the butoxy group, enhances its solubility and may affect its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound show promising antibacterial activity comparable to commercial antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus subtilis0.0098
Candida albicans0.039

These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human leukemia cell lines HL-60 and NALM-6. The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer therapeutic agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atoms are believed to play a crucial role in the compound's reactivity and binding affinity to enzymes or receptors involved in cellular processes. This interaction may lead to the inhibition of enzyme activity or disruption of critical cellular functions .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeNotable Activity
(3,5-Dibromo-4-methoxyphenyl)methanolMethoxy instead of ButoxyModerate antibacterial activity
(3,5-Dibromo-4-ethoxyphenyl)methanolEthoxy instead of ButoxyLower solubility
(3,5-Dibromo-4-propoxyphenyl)methanolPropoxy instead of ButoxySimilar reactivity but less potent

The presence of the butoxy group in this compound enhances its solubility and potentially increases its biological activity compared to other analogs.

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